molecular formula C23H27N3O B11581144 4-(1-hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

4-(1-hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B11581144
M. Wt: 361.5 g/mol
InChI Key: YWLDPRNCSZQRDJ-UHFFFAOYSA-N
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Description

4-(1-Hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a complex organic compound that features a benzimidazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the hexyl group and the pyrrolidinone moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of fully saturated compounds.

Scientific Research Applications

4-(1-Hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1-hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1-Hexyl-1H-benzimidazol-2-yl)methanol: A related compound with a similar benzimidazole core but different functional groups.

    4-(1-Hexyl-1H-benzimidazol-2-yl)-1-(3-methylphenyl)-2-pyrrolidinone: Another derivative with a different substitution pattern on the pyrrolidinone ring.

Uniqueness

4-(1-Hexyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

4-(1-hexylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C23H27N3O/c1-2-3-4-10-15-25-21-14-9-8-13-20(21)24-23(25)18-16-22(27)26(17-18)19-11-6-5-7-12-19/h5-9,11-14,18H,2-4,10,15-17H2,1H3

InChI Key

YWLDPRNCSZQRDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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